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Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant

activity against several key HAT enzymes, including Gcn5, p300/CBP-associated factor

(PCAF), and CREB-binding protein (CBP)/p300.[1][2][3][4][5] By inhibiting these critical

epigenetic "writers," PU139 leads to a state of histone hypoacetylation, altering chromatin

structure and gene expression, which ultimately can induce cell growth inhibition and cell death

in cancer cells.[2][4] These characteristics make PU139 a valuable tool for studying the role of

histone acetylation in disease, particularly in oncology.

These application notes provide detailed protocols for utilizing PU139 to investigate its effects

on cancer cells, including methods for assessing its inhibitory activity, cellular effects, and in

vivo efficacy.
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Target HAT IC50 (μM)

Gcn5 8.39[1]

PCAF 9.74[1]

CBP 2.49[1]

p300 5.35[1]

Table 2: Anti-proliferative Activity of PU139 in Human
Cancer Cell Lines

Cell Line Cancer Type GI50 (μM)

A431 Skin Carcinoma <60[1]

A549 Lung Carcinoma <60[1]

A2780 Ovarian Cancer <60[1]

HepG2 Hepatocellular Carcinoma <60[1]

SW480 Colon Adenocarcinoma <60[1]

U-87 MG Glioblastoma <60[1]

HCT116 Colon Carcinoma <60[1]

SK-N-SH Neuroblastoma <60[1]

MCF7 Breast Adenocarcinoma <60[1]
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PU139 Mechanism of Action
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Caption: PU139 inhibits HATs, leading to histone hypoacetylation and altered gene expression,

resulting in cell death.
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Experimental Workflow for PU139 Studies

In Vitro Studies In Vivo Studies
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3c. Histone Extraction & 
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6. Tumor Growth
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7. Histone Acetylation
Analysis of Tumors
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Caption: A typical workflow for evaluating the efficacy of PU139 both in vitro and in vivo.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PU139 on a cancer cell line.

Materials:

PU139

Cancer cell line of interest (e.g., SK-N-SH)

96-well plates

Complete growth medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

growth medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of PU139 in complete growth medium.

Remove the medium from the wells and add 100 µL of the PU139 dilutions to the respective

wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

Incubate the plate for 24, 48, or 72 hours.[1]

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple

precipitate is visible.

Carefully remove the medium and add 100 µL of solubilization solution to each well.

Mix gently on an orbital shaker to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 value.

Histone Hypoacetylation Assay (Western Blot)
This protocol is for assessing the effect of PU139 on histone acetylation levels in cells.[6]

Materials:
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PU139

Cancer cell line of interest

6-well plates

Complete growth medium

DMSO (vehicle control)

Histone extraction buffer

Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-

Histone H4)

Primary antibody against total Histone H3 or H4 (loading control)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of PU139 (e.g., 0-100 µM) or a vehicle control

(DMSO) for a specified time (e.g., 24 hours).

Harvest the cells and perform histone extraction according to a standard protocol.

Determine the protein concentration of the histone extracts.

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the specific acetylated histone

mark overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe with an antibody against total histone H3 or H4 as a

loading control.

Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay (Annexin
V/Propidium Iodide Staining)
This protocol is to determine if PU139 induces apoptosis or other forms of cell death.[7][8]

Materials:

PU139

Cancer cell line of interest

6-well plates

Complete growth medium

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with PU139 as described in the previous protocol.
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Harvest both the adherent and floating cells by trypsinization and centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late

apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

In Vivo Neuroblastoma Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor activity of

PU139.[1][4][9][10]

Materials:

PU139

SK-N-SH neuroblastoma cells

Immunocompromised mice (e.g., athymic nude mice)

Matrigel (optional)

Doxorubicin (for combination studies)

Vehicle (e.g., 10% Tween-80 in saline)

Calipers
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Procedure:

Subcutaneously inject SK-N-SH cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed

with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

groups (e.g., vehicle control, PU139 alone, Doxorubicin alone, PU139 + Doxorubicin).

Administer PU139 intraperitoneally (i.p.) at a dose of 25 mg/kg.[1] The treatment schedule

can be once weekly or as determined by the study design.

For combination therapy, Doxorubicin can be administered intravenously (i.v.) at 8 mg/kg.[1]

Measure tumor dimensions with calipers two to three times per week and calculate tumor

volume (Volume = (length x width²)/2).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histone acetylation levels by Western blot or immunohistochemistry).

Conclusion
PU139 is a valuable chemical probe for investigating the role of histone acetylation in cellular

processes and disease models. The protocols outlined above provide a framework for

researchers to study the effects of PU139 on cancer cell viability, histone modification status,

and in vivo tumor growth. These studies can contribute to a better understanding of the

epigenetic regulation of cancer and the potential of HAT inhibitors as therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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